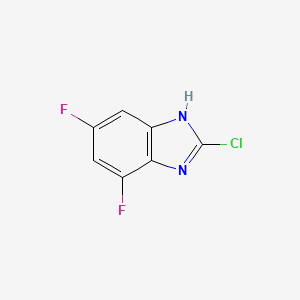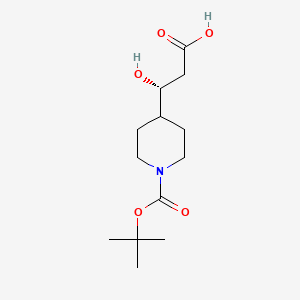
Naphthalen-1,4-imine,1,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1,4-imine,1,4-dihydro- is an organic compound with the molecular formula C₁₀H₉N and a molecular weight of 143.1852 g/mol . It is a derivative of naphthalene, characterized by the presence of an imine group at the 1,4-positions of the naphthalene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalen-1,4-imine,1,4-dihydro- can be synthesized through various methods. One common synthetic route involves the cycloaddition of benzyne to methyl 2,5-dimethylpyrrole-1-carboxylate, followed by the reaction with tetrachlorobenzyne . Another method includes the synthesis from 1,4-epimino-1,4-dihydronaphthalene-9-carboxylic acid ethyl ester . The reaction conditions typically involve heating with sodium hydroxide for an extended period .
Industrial Production Methods
Industrial production methods for naphthalen-1,4-imine,1,4-dihydro- are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1,4-imine,1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1,4-dione derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1,4-dione derivatives.
Reduction: Naphthalen-1,4-diamine derivatives.
Substitution: Various substituted naphthalen-1,4-imine derivatives.
Aplicaciones Científicas De Investigación
Naphthalen-1,4-imine,1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving imine groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1,4-dione: An oxidized derivative of naphthalen-1,4-imine,1,4-dihydro-.
Naphthalen-1,4-diamine: A reduced derivative of naphthalen-1,4-imine,1,4-dihydro-.
Anthracen-9,10-imine: A structurally similar compound with an imine group at the 9,10-positions of the anthracene ring system.
Propiedades
| 5176-20-5 | |
Fórmula molecular |
C10H9N |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C10H9N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-11H |
Clave InChI |
QMWUOWKZUWTUFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3C=CC(C2=C1)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)

![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)

![Spiro[adamantane-2,3'-morpholine]hydrochloride](/img/structure/B13547186.png)
![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)

![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-3,6-difluorophenyl)propanoic acid](/img/structure/B13547239.png)
